1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-
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Overview
Description
1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- is a complex organic compound featuring a bicyclic structure with a nitrogen atom and an isoxazole ring. This compound is part of the azabicyclo family, known for their unique structural properties and significant potential in various scientific fields.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. This can be achieved through various synthetic routes, including:
Cyclization Reactions: Utilizing cyclization reactions of appropriate precursors under controlled conditions.
Functional Group Transformations: Introducing the isoxazole ring through functional group transformations, such as alkylation or acylation reactions.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Known for its applications in drug discovery and synthetic chemistry.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with significant biological activities.
The uniqueness of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- lies in its specific structural features and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651314-59-9 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-14-7-4-10(11)5-8-14/h3,6,10-11H,4-5,7-9H2 |
InChI Key |
IXXMZCBGCVQBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C#CC3=CC=NO3 |
Origin of Product |
United States |
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